![molecular formula C16H19NO2S B2617973 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034591-67-6](/img/structure/B2617973.png)
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis
There is a mention of stabilization of the supramolecular assembly due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Scientific Research Applications
a. Anti-Inflammatory Properties: Thiophene derivatives often exhibit anti-inflammatory effects. Researchers could explore the compound’s ability to modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
b. Analgesic Activity: Considering the presence of the benzamide moiety, investigations into its analgesic properties are warranted. Preclinical studies could assess pain relief mechanisms and evaluate its efficacy .
Materials Science and Organic Electronics
Thiophenes play a crucial role in organic semiconductors and electronic devices:
a. Organic Field-Effect Transistors (OFETs): The compound’s conjugated system may enable OFET applications. Researchers could study charge transport properties and device performance .
b. Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials contribute to OLEDs. Investigating the compound’s luminescent properties and electron transport behavior could lead to efficient OLED designs .
Corrosion Inhibition
Thiophene derivatives are known corrosion inhibitors:
a. Industrial Applications: Evaluate the compound’s effectiveness in protecting metals from corrosion in various industrial settings. Its potential as an eco-friendly corrosion inhibitor could be explored .
Biological Activities
Thiophenes often exhibit diverse biological effects:
a. Antimicrobial Properties: Investigate whether the compound shows antibacterial or antifungal activity. Screening against specific pathogens could reveal its potential as a therapeutic agent .
b. Anticancer Potential: Screen the compound for cytotoxicity against cancer cell lines. If it demonstrates promising activity, further studies could explore its mechanism of action .
Conclusion
“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide” presents exciting avenues for research across medicinal chemistry, materials science, and biological applications. Further investigations will unveil its full potential. 🧪🔬
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature
Mechanism of Action
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-13(15-7-4-12-20-15)8-10-17-16(19)14-5-2-1-3-6-14/h1-7,12-13,18H,8-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNACGGMONTVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.